Ncs-382

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of NCS-382 involves several steps. One common method includes the reaction of 5-hydroxy-5,7,8,9-tetrahydro-6H-benzoaannulen-6-one with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed to yield this compound .

Análisis De Reacciones Químicas

NCS-382 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

GHB Receptor Antagonism

NCS-382 has been extensively studied for its antagonistic effects on GHB receptors. Research indicates that it binds selectively to these receptors, exhibiting a ten-fold higher affinity than GHB itself (Ki 0.34 µM compared to Ki 4.3 µM) in competition binding assays . This property makes this compound a valuable tool in understanding the pharmacodynamics of GHB and its related disorders.

Neurotherapeutic Potential

The compound has shown promise in preclinical studies aimed at evaluating its neurotherapeutic efficacy. Specifically, it has been tested in mouse models for conditions associated with elevated GHB levels, such as succinic semialdehyde dehydrogenase deficiency. The results suggest that this compound can mitigate the sedative and seizure-inducing effects of GHB, providing a potential therapeutic avenue for treating GHB intoxication and related neurodegenerative conditions .

Modulation of CaMKIIα

Recent studies have explored the scaffold of this compound for modulating calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), a critical enzyme involved in synaptic plasticity and memory formation . this compound analogs have been synthesized with improved affinity for CaMKIIα, demonstrating enhanced brain permeability and stability. One promising analog, Ph-HTBA, has been identified as a high-affinity ligand that could facilitate further pharmacological interventions targeting this kinase .

Toxicological Studies

This compound's transport properties have been investigated using Madin-Darby canine kidney (MDCK) cells, revealing that it can inhibit GHB transport across cellular membranes . Understanding these toxicological properties is crucial for assessing the safety profile of this compound in potential therapeutic applications.

Behavioral Studies

Behavioral assessments have shown that this compound does not consistently antagonize the effects of GHB on locomotor activity or operant responses. Some studies suggest that it may even enhance certain actions of GHB rather than inhibit them, indicating a complex interaction between this compound and GHB-induced behaviors . This complexity necessitates further exploration into the behavioral implications of this compound administration.

Preclinical Evaluations

A notable study evaluated the safety and efficacy of this compound in mouse models designed to mimic human neurological conditions associated with GHB exposure. The findings indicated significant reductions in seizure activity and sedation without notable systemic toxicity .

Structural Studies

In silico docking studies have provided insights into the binding mechanisms of this compound at the molecular level, highlighting specific interactions within the GHB binding site that could inform future drug design efforts aimed at enhancing selectivity and efficacy .

Data Summary Table

Mecanismo De Acción

NCS-382 exerts its effects by antagonizing the GHB receptor, thereby blocking the effects of GHB . It binds to the receptor and prevents GHB from activating it, leading to its anti-sedative and anticonvulsant properties . The molecular targets involved include the GHB receptor and associated signaling pathways .

Comparación Con Compuestos Similares

NCS-382 is unique in its moderate selectivity for the GHB receptor compared to other compounds. Similar compounds include:

Gamma-hydroxybutyric acid (GHB): A naturally occurring substance and a metabolite of gamma-aminobutyric acid (GABA), known for its sedative and euphoric effects.

This compound stands out due to its specific antagonistic properties and potential therapeutic applications .

Propiedades

Número CAS |

520505-01-5 |

|---|---|

Fórmula molecular |

C13H14O3 |

Peso molecular |

218.25 g/mol |

Nombre IUPAC |

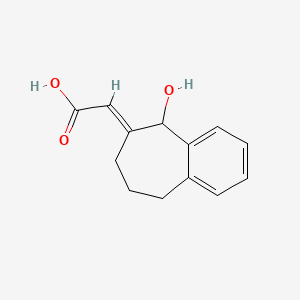

2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |

InChI |

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15) |

Clave InChI |

UADPGHINQMWEAG-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |

SMILES canónico |

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |

Sinónimos |

6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: NCS-382 is a semirigid analog of GHB.

ANone: The provided research focuses primarily on the pharmacological properties of this compound. Data on material compatibility and stability under various conditions is not explicitly discussed.

A: this compound is not reported to possess catalytic properties. The research primarily investigates its potential as a pharmacological tool for studying GHB receptors. [, ]

A: While the provided research does not detail specific computational studies on this compound, it acknowledges the need for further investigation into the structural requirements of GHB receptor-ligand interactions. [] Computational chemistry and modeling could be valuable tools in this pursuit.

A: Research on this compound analogs has provided insights into its SAR. Studies have shown that the R-enantiomer of this compound exhibits higher affinity for GHB receptors compared to the S-enantiomer, highlighting the importance of stereochemistry. [, ] Additionally, modifications to the cyclic structure of this compound, such as the introduction of cyclohexene and cyclopentene rings, have yielded analogs with even higher affinity for GHB receptors. [] These findings suggest that the size and conformation of the cyclic moiety are crucial for binding affinity.

ANone: Specific information about the stability of this compound under various conditions and formulation strategies is not elaborated on in the provided research.

ANone: The provided research focuses on the pharmacological characterization of this compound, and does not address specific SHE regulations related to the compound. As a research chemical, standard laboratory safety procedures would apply.

A: While detailed PK/PD studies are not presented in the research, some findings suggest that this compound can cross the blood-brain barrier and exert central effects. [, ] Its metabolic fate and elimination pathways require further investigation.

ANone: The development of resistance or cross-resistance to this compound has not been reported in the provided research.

A: The research primarily focuses on the pharmacological characterization of this compound. While acute toxicity studies are not detailed, some studies suggest potential adverse effects. For instance, high doses of this compound have been associated with motor impairment in mice. [] Further research is needed to fully characterize its toxicological profile, particularly long-term effects.

ANone: The provided research focuses primarily on the pharmacological characterization of this compound as a tool to investigate GHB receptors. Information regarding drug delivery, biomarkers, analytical methods, environmental impact, and other aspects are not discussed in the context of this compound.

ANone: Yes, research on this compound holds potential for cross-disciplinary collaborations. Furthering our understanding of its interaction with GHB receptors necessitates expertise from:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.